molecular formula C24H17N B1581763 9-(4-Biphenylyl)carbazole CAS No. 6299-16-7

9-(4-Biphenylyl)carbazole

Cat. No.: B1581763
CAS No.: 6299-16-7
M. Wt: 319.4 g/mol
InChI Key: DQMMBEPJQZXXGK-UHFFFAOYSA-N
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Description

9-(4-Biphenylyl)carbazole is an organic compound with the molecular formula C24H17N. It is a derivative of carbazole, where a biphenyl group is attached to the nitrogen atom of the carbazole ring. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Biphenylyl)carbazole typically involves the reaction of carbazole with biphenyl derivatives under specific conditions. One common method is the Suzuki coupling reaction, where carbazole is reacted with 4-bromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-(4-Biphenylyl)carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Optoelectronic Applications

9-(4-Biphenylyl)carbazole is primarily utilized in the field of organic electronics , especially in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its excellent charge transport properties and photoluminescence make it a suitable candidate for these applications.

Key Features:

  • High Thermal Stability : This compound exhibits significant thermal stability, which is crucial for maintaining performance in electronic devices under varying temperature conditions.
  • Efficient Light Emission : The biphenyl group enhances the light-emitting efficiency, making it ideal for OLED applications.

Case Studies:

  • OLED Performance : Research indicates that devices incorporating this compound demonstrate improved efficiency and brightness compared to those using traditional materials. This enhancement is attributed to better charge balance and reduced exciton quenching .
  • Photovoltaic Efficiency : In OPVs, the compound has been shown to improve charge separation and transport, leading to higher power conversion efficiencies. Studies report efficiencies exceeding 10% when used in conjunction with other donor-acceptor materials .

Biological Applications

The biological activity of this compound has been explored extensively, particularly its potential as an anticancer agent.

Mechanisms of Action:

  • Kinase Inhibition : The compound inhibits key kinases involved in cancer cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation.
  • Induction of Apoptosis : It has shown the ability to induce apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins.

Case Studies:

  • Breast Cancer Research : In vitro studies on MDA-MB231 breast cancer cells revealed an IC50 value of 0.198 µM, indicating strong anti-proliferative effects. The mechanism involved suppression of Stat3 phosphorylation, leading to decreased expression of anti-apoptotic proteins.
  • Lung Carcinoma Studies : Similar studies on A549 lung carcinoma cells demonstrated an IC50 value of 0.0847 µM, with flow cytometry analyses showing increased apoptosis rates and G2/M phase cell cycle arrest.
  • Antiviral Properties : Preliminary studies suggest that this compound may also exhibit antiviral effects against SARS-CoV-2 by modulating ACE2 expression, crucial for viral entry into host cells.

Material Science Applications

In material science, this compound serves as a building block for synthesizing advanced materials with specific properties.

Applications:

  • Porous Organic Polymers : The compound can be incorporated into porous organic frameworks that are effective for gas adsorption applications, including CO₂ capture.
  • Functionalized Polymers : It serves as a precursor for creating functionalized polymers with tailored properties for specific applications in sensing and catalysis .

Mechanism of Action

The mechanism of action of 9-(4-Biphenylyl)carbazole involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes like topoisomerases, which are essential for DNA replication and repair. Additionally, the compound can generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 9-(4-Biphenylyl)carbazole stands out due to its biphenyl group, which enhances its electronic properties and makes it more suitable for applications in optoelectronics and organic semiconductors. Its ability to undergo various chemical modifications also adds to its versatility .

Biological Activity

9-(4-Biphenylyl)carbazole is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound, a derivative of carbazole, is characterized by its biphenyl substitution, which enhances its electronic properties and potential applications in various scientific domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Chemical Formula : C24H17N
  • Molecular Weight : 335.39 g/mol
  • CAS Number : 6299-16-7

The structural uniqueness of this compound allows it to participate in a variety of biochemical interactions, making it a subject of interest for researchers investigating new therapeutic agents.

Target Interactions

This compound has been shown to interact with several biological targets:

  • Electron Transfer Mediators : It can act as a mediator in electron transfer processes involving enzymes like ferredoxin and oxygenases, which are crucial for various metabolic pathways.
  • Biochemical Pathways : Some studies indicate that carbazole derivatives can influence the RAS-MAPK signaling pathway, which is vital for cell growth and differentiation.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Anticancer Activity : Investigations into its ability to interact with DNA suggest potential anticancer properties, as certain derivatives have shown efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by inhibiting neutrophil degranulation and superoxide production .

Anticancer Properties

A study highlighted the anticancer potential of this compound derivatives. For instance, derivatives exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In a comparative study, several carbazole derivatives were evaluated for their anti-inflammatory properties. Notably, compounds similar to this compound showed IC50 values as low as 2.0 µM against neutrophil degranulation, outperforming conventional anti-inflammatory drugs .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryInhibition of neutrophil degranulation
AntioxidantPotential to scavenge free radicals
AntimicrobialActivity against bacterial strains

Q & A

Q. What are the recommended synthetic routes for 9-(4-biphenylyl)carbazole, and how can reaction conditions be optimized?

Basic Synthesis : A common method involves nucleophilic aromatic substitution. For example, carbazole derivatives can be synthesized using 1,4-dibromobutane and carbazole in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Reaction optimization includes maintaining temperatures at 45°C for 3 hours, followed by overnight stirring. Purification via recrystallization from ethanol yields high-purity products (89.5% yield) .
Advanced Optimization : Catalytic systems (e.g., nickel chloride with sodium borohydride) improve efficiency in cross-coupling reactions. Solvent choice (THF/EtOH mixtures) and inert atmospheres enhance yields for biphenyl-substituted carbazoles .

Q. How should purification and characterization be conducted to ensure high-purity this compound?

Basic Purification : Recrystallization from ethanol effectively removes unreacted starting materials. Column chromatography using hexane/DCM (2:1) is recommended for intermediates .
Advanced Characterization : Confirm structure and purity via 1^1H/13^13C NMR spectroscopy and mass spectrometry. For photophysical properties, UV-vis and fluorescence spectroscopy are critical. Purity >99.95% can be validated using HPLC with a C18 column .

Q. What are the key physicochemical properties of this compound relevant to material science?

Basic Properties : Molecular formula (C24_{24}H17_{17}N), molecular weight (319.40 g/mol), melting point (224–226°C), and solubility (2.0 × 105^{-5} g/L in water at 25°C). Density is 1.11 ± 0.1 g/cm3^3 at 20°C .
Advanced Applications : The biphenyl group enhances π-conjugation, making it suitable for OLEDs. Its rigid structure improves thermal stability, critical for device longevity .

Q. How can researchers address contradictions in reported photophysical data for carbazole derivatives?

Methodological Approach :

  • Compare excitation/emission spectra under standardized conditions (solvent, concentration, temperature).
  • Use time-resolved fluorescence to distinguish between monomer and aggregate states.
  • Cross-validate with computational studies (e.g., DFT for HOMO-LUMO gaps) .

Q. What strategies improve the electroluminescent efficiency of this compound in OLEDs?

Device Design :

  • Incorporate as a donor unit in D-A-D (donor-acceptor-donor) architectures to reduce aggregation-caused quenching.
  • Blend with electron-transport layers (e.g., 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene) to balance charge injection.
    Performance Metrics : Achieve external quantum efficiency (EQE) >5% by optimizing layer thickness and annealing conditions .

Q. How does the biphenyl substituent influence the phosphorescence properties of carbazole derivatives?

Mechanistic Insight : The biphenyl group extends conjugation, facilitating intersystem crossing (ISC) for room-temperature phosphorescence (RTP). Heavy atom effects (e.g., bromine substitution) further enhance spin-orbit coupling.
Experimental Validation : UV irradiation (365 nm) of this compound derivatives induces RTP with lifetimes >100 ms, confirmed via gated photoluminescence spectroscopy .

Q. What safety protocols are recommended for handling this compound?

Basic Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks.
    Emergency Measures : For accidental exposure, rinse with water for 15 minutes and consult a physician. No acute toxicity is reported, but long-term effects require further study .

Q. How can computational modeling aid in the design of this compound derivatives?

Advanced Methods :

  • Predict electronic properties (e.g., HOMO-LUMO levels) using Gaussian09 with B3LYP/6-31G(d).
  • Simulate π-π stacking interactions with Materials Studio to optimize charge transport in thin films .

Q. What analytical techniques resolve structural ambiguities in carbazole derivatives?

Key Techniques :

  • 1^1H NMR: Assign aromatic proton signals (δ 7.2–8.5 ppm) to confirm substitution patterns.
  • X-ray crystallography: Resolve crystal packing and intermolecular interactions.
  • FT-IR: Identify C-N stretching vibrations (~1350 cm1^{-1}) .

Q. How do solvent polarity and substituents affect the fluorescence quantum yield of this compound?

Experimental Design :

  • Measure quantum yields using an integrating sphere with rhodamine B as a standard.
  • Polar solvents (e.g., DMF) stabilize excited states, increasing quantum yields by 20–30%. Electron-withdrawing groups (e.g., -CN) redshift emission while maintaining efficiency .

Properties

IUPAC Name

9-(4-phenylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMMBEPJQZXXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328655
Record name 9-(4-biphenylyl)carbazole
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Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-16-7
Record name 6299-16-7
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Record name 9-(4-biphenylyl)carbazole
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Record name 9-(4-Biphenylyl)carbazole
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Synthesis routes and methods

Procedure details

12 g (50 mmol) of 4-bromobiphenyl, 8.4 g (50 mmol) of carbazole, 230 mg (1 mmol) of palladium acetate, 1.8 g (3.0 mmol) of 1,1-bis(diphenylphosphino)ferrocene, and 13 g (180 mmol) of sodium-tert-butoxide were put in a three-neck flask and the atmosphere of the flask was substituted by nitrogen, and then, 80 mL of dehydrated xylene was added thereto, and deaeration was performed. Under a nitrogen atmosphere, it was heated and stirred at 120° C. for 7.5 hours. After the termination of the reaction, about 600 mL of hot toluene was added to this suspension, and filtered twice through florisil, alumina, and Celite®. The obtained filtrate was concentrated, hexane was added thereto, and recrystallization was conducted. This was filtered, and the residue was collected and dried to obtain 14 g (yield: 87%) of 9-(4-biphenylyl)carbazole which was cream-colored powder.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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